Promegestone

Descripción

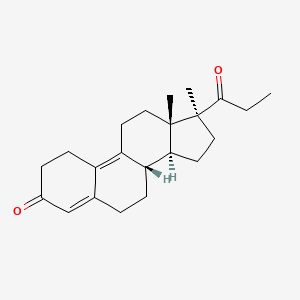

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(8S,13S,14S,17S)-13,17-dimethyl-17-propanoyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O2/c1-4-20(24)22(3)12-10-19-18-7-5-14-13-15(23)6-8-16(14)17(18)9-11-21(19,22)2/h13,18-19H,4-12H2,1-3H3/t18-,19+,21+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFFCYTLOTYIJMR-XMGTWHOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1(CCC2C1(CCC3=C4CCC(=O)C=C4CCC23)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)[C@]1(CC[C@@H]2[C@@]1(CCC3=C4CCC(=O)C=C4CC[C@@H]23)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4036510 | |

| Record name | Promegestone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4036510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34184-77-5 | |

| Record name | Promegestone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34184-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Promegestone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034184775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Promegestone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13602 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Promegestone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4036510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17alpha-methyl-17-propionylestra-4,9-dien-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROMEGESTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XE0V2SQYX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Promegestone (R-5020): A Technical Guide to its Mechanism of Action

Introduction

Promegestone, also known as R-5020, is a potent, synthetic progestin widely utilized in biomedical research and clinical applications.[1] As a highly specific agonist for the progesterone receptor (PR), it serves as a valuable tool for dissecting progesterone-mediated signaling pathways and has been employed in hormone replacement therapy and the treatment of various gynecological disorders.[1][2] This technical guide provides an in-depth examination of the molecular mechanisms underlying this compound's action, focusing on its receptor binding profile, downstream signaling cascades, and the experimental methodologies used for its characterization. The content is tailored for researchers, scientists, and professionals in drug development.

Core Mechanism: Progesterone Receptor Interaction

The principal mechanism of action for this compound is its function as a high-affinity agonist of the progesterone receptor (PR), a member of the nuclear receptor superfamily.[1][3] Its lipophilic nature allows it to passively diffuse across the cell membrane into the cytoplasm.

Canonical Genomic Signaling Pathway

Once inside the cell, this compound binds to the ligand-binding domain of the PR. This interaction induces a significant conformational change in the receptor, leading to its activation. The activated receptors then dimerize, forming either homodimers (PR-A/PR-A or PR-B/PR-B) or heterodimers (PR-A/PR-B). These receptor dimers subsequently translocate into the nucleus.

Within the nucleus, the this compound-PR complex binds to specific DNA sequences known as Progesterone Response Elements (PREs), which are located in the promoter regions of target genes. The binding of this complex to PREs facilitates the recruitment of a cascade of coactivators or corepressors and other transcriptional machinery. This molecular assembly modulates the transcription of specific genes, ultimately altering protein synthesis to produce the physiological effects attributed to progestins.

References

The Discovery and Scientific Journey of Promegestone (R-5020): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Promegestone (R-5020), a synthetic progestin, has played a pivotal role in the study of progesterone receptor biology and the development of progestational agents. Developed by Roussel Uclaf in 1973, its high affinity and selectivity for the progesterone receptor established it as a valuable research tool and a therapeutic candidate. This in-depth technical guide explores the discovery, history, and key experimental findings related to this compound. It provides a comprehensive overview of its receptor binding profile, progestational activity, metabolic fate, and the molecular signaling pathways it modulates. Detailed experimental methodologies and quantitative data are presented to serve as a valuable resource for researchers in the field.

Introduction: The Quest for a Pure Progestin

The development of synthetic progestins in the mid-20th century revolutionized endocrinology and therapeutics. However, early generations of these compounds often exhibited undesirable side effects due to their cross-reactivity with other steroid receptors. This spurred the search for more selective progestins that could mimic the effects of endogenous progesterone with higher fidelity. It was in this scientific context that this compound (R-5020) emerged from the laboratories of the French pharmaceutical company Roussel Uclaf.[1] First described in the scientific literature in 1973, this compound was the result of a dedicated research program aimed at synthesizing potent and selective progesterone receptor (PR) agonists.[1] Its unique chemical structure, 17α,21-Dimethyl-19-norpregna-4,9-diene-3,20-dione, conferred upon it a high binding affinity for the PR, making it a powerful tool for studying receptor function and a candidate for various therapeutic applications. This compound was introduced for medical use in France in 1983 under the brand name Surgestone.[1]

Physicochemical Properties and Synthesis Overview

This compound is a 19-nortestosterone derivative characterized by a dimethyl substitution at the 17α and 21 positions. This structural modification is crucial for its high progestational activity and metabolic stability.

Table 1: Physicochemical Properties of this compound (R-5020)

| Property | Value |

| Chemical Name | 17α,21-Dimethyl-19-norpregna-4,9-diene-3,20-dione |

| Developmental Code | R-5020, RU-5020 |

| Molecular Formula | C₂₂H₃₀O₂ |

| Molecular Weight | 326.48 g/mol |

| CAS Number | 34184-77-5 |

While a detailed, step-by-step synthesis protocol for this compound is proprietary to its developers, the general synthetic strategies for 19-norsteroids of this class involve multi-step processes. These typically start from readily available steroid precursors and involve key reactions to introduce the diene system in the A and B rings and the specific alkyl substitutions on the D ring and the side chain.

Receptor Binding Profile: Affinity and Selectivity

A defining characteristic of this compound is its high and specific binding to the progesterone receptor. This has made it an invaluable tool as a radioligand in PR assays.

Table 2: Receptor Binding Affinity of this compound and its Metabolite Trimegestone

| Compound | Receptor | Species | Kd (nM) | IC50 (nM) | Relative Binding Affinity (%) |

| This compound (R-5020) | Progesterone (PR) | Calf | 5.6[2][3] | - | - |

| Progesterone (PR) | Human, Endometrium, Breast Cancer | 0.01-2 | - | - | |

| Trimegestone | Progesterone (PR) | Human | - | - | Higher than MPA, NET, LNG |

| Progesterone (PR) | Rat | - | 3.3 | Significantly higher than MPA | |

| Androgen (AR) | - | - | - | Low affinity | |

| Glucocorticoid (GR) | - | - | - | Low affinity | |

| Mineralocorticoid (MR) | - | - | - | Low affinity | |

| Estrogen (ER) | - | - | - | No measurable affinity |

MPA: Medroxyprogesterone acetate, NET: Norethindrone, LNG: Levonorgestrel

Experimental Protocol: Progesterone Receptor Binding Assay

A common method to determine the binding affinity of this compound is through competitive binding assays using radiolabeled [³H]R-5020.

Objective: To determine the dissociation constant (Kd) of this compound for the progesterone receptor in a specific tissue.

Materials:

-

Tissue homogenate (e.g., calf uterine cytosol) containing progesterone receptors.

-

[³H]this compound (radioligand).

-

Unlabeled this compound (competitor).

-

Assay buffer (e.g., Tris-HCl buffer with additives like molybdate to stabilize the receptor).

-

Dextran-coated charcoal solution.

-

Scintillation cocktail and liquid scintillation counter.

Methodology:

-

Preparation of Cytosol: Tissue is homogenized in a suitable buffer and centrifuged at high speed to obtain the cytosol fraction containing the soluble receptors.

-

Incubation: Aliquots of the cytosol are incubated with a fixed concentration of [³H]this compound and increasing concentrations of unlabeled this compound. A set of tubes containing only [³H]this compound is used to determine total binding, and another set with a large excess of unlabeled this compound is used to determine non-specific binding.

-

Separation of Bound and Free Ligand: After incubation, the mixture is treated with a dextran-coated charcoal suspension. The charcoal adsorbs the free radioligand, while the receptor-bound ligand remains in the supernatant after centrifugation.

-

Quantification: The radioactivity in the supernatant is measured using a liquid scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data is then analyzed using Scatchard analysis to determine the Kd and the maximum number of binding sites (Bmax).

In Vitro and In Vivo Progestational Activity

This compound exhibits potent progestational effects, as demonstrated in various in vitro and in vivo models.

In Vitro Bioassays

Table 3: In Vitro Progestational Activity of this compound and Trimegestone

| Cell Line | Assay | Compound | EC50 (nM) |

| T47D | Alkaline Phosphatase Activity | Trimegestone | 0.1 |

| T47D | Cell Proliferation | Trimegestone | 0.02 |

Experimental Protocol: Alkaline Phosphatase Induction Assay in T47D Cells

Objective: To quantify the progestational activity of a compound by measuring the induction of alkaline phosphatase, a progesterone-responsive enzyme in the human breast cancer cell line T47D.

Materials:

-

T47D human breast cancer cells.

-

Cell culture medium and supplements.

-

Test compound (e.g., this compound or its metabolites).

-

p-Nitrophenyl phosphate (pNPP), the substrate for alkaline phosphatase.

-

Spectrophotometer.

Methodology:

-

Cell Culture: T47D cells are cultured in a suitable medium until they reach a desired confluency.

-

Treatment: The cells are then treated with various concentrations of the test compound for a specific period (e.g., 48-72 hours).

-

Cell Lysis: After treatment, the cells are washed and lysed to release the intracellular enzymes.

-

Enzyme Assay: The cell lysate is incubated with pNPP. The alkaline phosphatase in the lysate will convert pNPP to p-nitrophenol, which is a colored product.

-

Quantification: The absorbance of the p-nitrophenol is measured at 405 nm using a spectrophotometer.

-

Data Analysis: The increase in alkaline phosphatase activity is plotted against the concentration of the test compound to determine the EC50 value.

In Vivo Bioassays

The progestational potency of this compound has been demonstrated in classical animal models such as the Clauberg test in rabbits, which measures endometrial proliferation. More recent studies have utilized mouse models to explore its therapeutic potential. For instance, in a mouse model of inflammation-induced preterm labor, subcutaneous administration of this compound (0.2 mg/dam on gestational days 15, 16, and 17) was shown to prevent preterm labor in 100% of the mice.

Pharmacokinetics and Metabolism

This compound is orally active and is extensively metabolized in the liver. Its primary metabolite, trimegestone (21-hydroxy-promegestone), is also a potent progestin and is considered the major active metabolite.

Metabolic Pathway

The main metabolic transformation of this compound is hydroxylation at the C21 position.

Caption: Metabolic conversion of this compound to its active metabolite.

Experimental Protocol: In Vitro Metabolism Studies

Objective: To identify the metabolic pathways of this compound using in vitro systems.

Materials:

-

Human liver microsomes or S9 fraction.

-

NADPH regenerating system.

-

This compound.

-

Analytical instruments such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Methodology:

-

Incubation: this compound is incubated with human liver microsomes or S9 fraction in the presence of an NADPH regenerating system to support the activity of cytochrome P450 enzymes.

-

Sample Preparation: The reaction is stopped, and the samples are processed (e.g., by protein precipitation or solid-phase extraction) to remove proteins and other interfering substances.

-

LC-MS/MS Analysis: The extracted samples are analyzed by LC-MS/MS. The parent drug and its metabolites are separated by liquid chromatography and then detected and identified by mass spectrometry based on their mass-to-charge ratio and fragmentation patterns.

-

Data Analysis: The data is processed to identify the chemical structures of the metabolites and to elucidate the metabolic pathways.

Mechanism of Action and Signaling Pathways

This compound exerts its effects primarily through the activation of the intracellular progesterone receptor. The binding of this compound to PR induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus.

Genomic Signaling Pathway

In the nucleus, the this compound-PR complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.

Caption: Classical genomic signaling pathway of this compound.

Non-Genomic Signaling Pathways

In addition to the classical genomic pathway, progestins can also elicit rapid, non-genomic effects by activating signaling cascades at the cell membrane or in the cytoplasm. These pathways often involve the activation of protein kinases such as Src and the MAP kinase (Erk) pathway, as well as STAT proteins.

Caption: Non-genomic signaling pathways activated by this compound.

Conclusion

This compound (R-5020) remains a cornerstone in the study of progesterone receptor pharmacology. Its discovery and subsequent characterization have provided invaluable insights into the molecular mechanisms of progestin action. The high affinity and selectivity of this compound for the PR have solidified its role as a critical research tool for in vitro and in vivo studies. The detailed understanding of its binding characteristics, biological activities, and signaling pathways, as outlined in this guide, provides a solid foundation for future research in the development of novel progestational agents with improved therapeutic profiles. The experimental protocols described herein offer a practical resource for scientists and researchers aiming to investigate the effects of progestins in various biological systems.

References

- 1. The preclinical biology of a new potent and selective progestin: trimegestone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of R5020 and RU486 binding to progesterone receptor from calf uterus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of R5020 and RU486 binding to progesterone receptor from calf uterus (Journal Article) | OSTI.GOV [osti.gov]

An In-Depth Technical Guide to the Early Studies and Development of Promegestone (R5020)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Promegestone, also known by its developmental code R5020, is a potent synthetic progestin that emerged from research in the latter half of the 20th century. As a derivative of 19-norprogesterone, it was designed to mimic the effects of natural progesterone with enhanced potency and selectivity. Its primary mechanism of action is through high-affinity binding to the progesterone receptor (PR), where it functions as an agonist, modulating gene expression in target tissues. This guide provides a comprehensive overview of the foundational preclinical and clinical research that characterized the initial development of this compound, with a focus on its pharmacological profile, therapeutic efficacy, and the experimental methodologies employed in its evaluation.

Preclinical Development

The early preclinical assessment of this compound established its profile as a potent and selective progestin with distinct properties compared to natural progesterone and other synthetic progestins of its time.

Receptor Binding and Selectivity

This compound's interaction with steroid receptors was a primary focus of early in vitro studies. These investigations revealed a high binding affinity for the progesterone receptor.

Table 1: Progesterone Receptor Binding Affinity of this compound

| Ligand | Tissue/Cell Source | Dissociation Constant (Kd) | Reference |

| This compound (R5020) | Calf Uterine Cytosol | 5.6 nM | [1] |

| This compound (R5020) | Calf Uterus, Human Endometrium, Breast Cancer Samples | 0.01 - 2 nM | [2] |

Early research also indicated that this compound has a low affinity for the membrane-associated progesterone receptor α (mPRα), suggesting its action is primarily mediated through the classical nuclear progesterone receptor. Furthermore, studies on its cross-reactivity with other steroid receptors showed that this compound is a potent progestin with no androgenic side effects and possesses marked anti-estrogenic activity.[3] Under certain experimental conditions, particularly in the presence of sulfhydryl reducing agents, this compound was found to bind to lower-affinity sites that also bind glucocorticoids like dexamethasone.[3]

Pharmacokinetics and Metabolism

Preclinical Efficacy in Animal Models

The progestational activity of this compound was confirmed in various animal models. One of the standard assays for progestational activity during that era was the Clauberg test, which measures the ability of a substance to induce endometrial proliferation in immature female rabbits primed with estrogen.

In more recent preclinical studies, this compound has been investigated for its potential to prevent preterm labor. In a mouse model of inflammation-induced preterm labor, subcutaneous administration of this compound (0.2 mg/dam) on gestational days 15, 16, and 17 successfully prevented term labor and maintained pregnancy for more than 24 hours post-term in 88% of the animals. In a model of systemic bacterial endotoxin-induced preterm labor, this compound prevented preterm labor in 100% of the mice.

Clinical Development

The promising preclinical profile of this compound led to its investigation in clinical trials for gynecological conditions characterized by progesterone deficiency.

Early Clinical Trials in Luteal Phase Deficiency

A pivotal early clinical study was a double-blind trial comparing the efficacy of this compound with dydrogesterone in women with luteal insufficiency. Luteal phase deficiency is a condition characterized by inadequate progesterone production by the corpus luteum, leading to a failure to maintain a secretory endometrium and support a potential pregnancy.

Table 2: Key Parameters of the Early Clinical Trial of this compound in Luteal Insufficiency

| Parameter | This compound | Dydrogesterone |

| Dosage | 0.125 mg or 0.250 mg | 10 mg or 20 mg |

| Indication | Luteal Insufficiency | Luteal Insufficiency |

| Study Design | Double-blind | Double-blind |

| Primary Outcome | Therapeutic Effectiveness | Therapeutic Effectiveness |

| Key Finding | Significantly superior potency (p < 0.001) | - |

While the full quantitative results of this trial, including the number of participants and specific pregnancy rates, are not detailed in the available abstract, the study conclusively demonstrated the superior potency of this compound at much lower doses compared to dydrogesterone.

Experimental Protocols

The following sections detail the methodologies that were likely employed in the early studies of this compound, based on standard practices of the time.

Radioligand Binding Assay for Progesterone Receptor

Objective: To determine the binding affinity of this compound for the progesterone receptor.

Methodology:

-

Tissue Preparation: Uterine tissue from immature, estrogen-primed animals (e.g., rabbits or calves) is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to obtain a cytosol fraction containing the progesterone receptors.

-

Incubation: Aliquots of the cytosol are incubated with a constant concentration of radiolabeled this compound (e.g., [³H]-R5020) and varying concentrations of unlabeled this compound.

-

Separation of Bound and Free Ligand: After incubation, the bound and free radioligand are separated using methods such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The data are analyzed using Scatchard analysis to determine the dissociation constant (Kd) and the concentration of binding sites (Bmax).

Clauberg Test for Progestational Activity

Objective: To assess the in vivo progestational activity of this compound.

Methodology:

-

Animal Model: Immature female rabbits are used.

-

Estrogen Priming: The rabbits are primed with daily injections of an estrogen (e.g., estradiol benzoate) for several days to induce endometrial proliferation.

-

Treatment: Following estrogen priming, the animals are treated with daily injections of this compound at various doses for a specified period (typically 5 days). A control group receives the vehicle only.

-

Histological Examination: After the treatment period, the animals are euthanized, and their uteri are removed, fixed, sectioned, and stained for histological examination.

-

Evaluation: The degree of endometrial proliferation and glandular development is scored according to a standardized scale (e.g., the McPhail scale) to determine the progestational potency of this compound.

Clinical Trial Protocol for Luteal Phase Deficiency

Objective: To evaluate the efficacy of this compound in treating luteal phase deficiency.

Methodology:

-

Patient Selection: Women with a history of infertility or recurrent pregnancy loss and a diagnosis of luteal phase deficiency, typically confirmed by endometrial biopsy, are recruited.

-

Diagnosis of Luteal Phase Deficiency: An endometrial biopsy is performed in the late luteal phase of the menstrual cycle. The histological dating of the endometrium is compared to the chronological day of the cycle (determined from the next menstrual period). A lag of more than two days is considered indicative of luteal phase deficiency.

-

Study Design: A double-blind, randomized controlled trial design is employed, with patients randomly assigned to receive either this compound or a comparator drug (e.g., dydrogesterone).

-

Treatment: Treatment is administered daily during the luteal phase of the menstrual cycle, typically starting 2-3 days after ovulation and continuing until menstruation or a positive pregnancy test.

-

Efficacy Assessment: The primary efficacy endpoint is typically the pregnancy rate. Other endpoints may include changes in serum progesterone levels and normalization of the endometrial biopsy in subsequent cycles.

-

Safety Assessment: Adverse events are monitored and recorded throughout the study.

Visualizations

Signaling Pathway of this compound

Caption: Classical signaling pathway of this compound.

Experimental Workflow for Receptor Binding Assay

Caption: Workflow for a radioligand binding assay.

Conclusion

The early studies on this compound (R5020) successfully characterized it as a highly potent and selective progestin. Its strong binding to the progesterone receptor, coupled with a favorable preclinical profile, translated into significant clinical efficacy, particularly in the treatment of luteal phase deficiency, where it demonstrated superiority over existing therapies at the time. The foundational research, employing established methodologies in endocrinology and pharmacology, provided a solid basis for its further development and clinical use in various gynecological applications. This guide has summarized the key quantitative data, experimental protocols, and logical frameworks from the seminal early research on this important synthetic progestin.

References

The Prodrug Promegestone and its Active Metabolite Trimegestone: A Deep Dive into Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Promegestone, a synthetic progestin, serves as a prodrug that undergoes metabolic activation to its primary active metabolite, trimegestone. This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of this compound and its conversion to trimegestone, a potent progestogen. Understanding these processes is crucial for the clinical application and development of these compounds in hormone replacement therapy and other therapeutic areas. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the metabolic and signaling pathways involved.

Pharmacokinetics

Following oral administration, this compound is absorbed and rapidly metabolized. Its primary metabolic fate is the stereoselective hydroxylation at the C21 position, leading to the formation of the pharmacologically active 21(S)-hydroxy metabolite, trimegestone. Trimegestone itself exhibits a distinct pharmacokinetic profile, characterized by high bioavailability and a relatively long elimination half-life.

Data Presentation

The following tables summarize the available quantitative pharmacokinetic parameters for this compound and trimegestone. It is important to note that specific Cmax, Tmax, and AUC values for this compound are not widely available in publicly accessible literature, likely due to its rapid and extensive conversion to trimegestone.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value | Species | Route of Administration | Notes |

| Time to Peak (Tmax) | 1 - 2 hours[1] | Human | Oral | Reflects the absorption of the parent compound. |

| Plasma Protein Binding | Mainly to albumin[1] | Human | - | Does not bind to sex hormone-binding globulin (SHBG) and only weakly to corticosteroid-binding globulin (CBG).[1] |

| Metabolism | Primarily hepatic hydroxylation at the C21 position.[1] | Human | - | |

| Key Metabolite | Trimegestone (21(S)-hydroxythis compound)[1] | Human | - | Circulating levels of trimegestone are approximately twice those of this compound itself. |

| Elimination Half-life | Not explicitly stated | - | - | The focus is on the half-life of the active metabolite, trimegestone. |

Table 2: Pharmacokinetic Parameters of Trimegestone

| Parameter | Value | Species | Route of Administration | Notes |

| Time to Peak (Tmax) | ~0.5 hours | Human | Oral | Data from a study with a 0.5 mg dose. |

| Peak Concentration (Cmax) | 12–15 ng/mL (for 0.5 mg dose); 25 ng/mL (for 1 mg dose) | Human | Oral | |

| Area Under the Curve (AUC) | Dose-proportional across 0.25 to 1 mg/day. | Human | Oral | |

| Plasma Protein Binding | 98% (bound to albumin) | Human | - | |

| Metabolism | Mainly via hydroxylation (1β- and 6β-hydroxy metabolites) and sulfoconjugation. | Human | - | The 1β- and 6β-hydroxy metabolites are also potent progestogens. |

| Elimination Half-life | 12 to 20 hours (average ~13.8 to 15.6 hours) | Human | - | Allows for once-daily dosing. |

| Oral Bioavailability | ~100% | Human | Oral |

Metabolism of this compound to Trimegestone

The conversion of this compound to trimegestone is a critical step in its pharmacological activity. This biotransformation is a stereoselective hydroxylation reaction occurring at the C21 position of the this compound molecule.

Metabolic Pathway

Experimental Protocols

Detailed experimental protocols for the study of this compound and trimegestone metabolism and pharmacokinetics are often proprietary. However, based on general practices in drug metabolism research, the following methodologies are typically employed.

In Vitro Metabolism using Human Liver Microsomes

This assay is fundamental for identifying metabolic pathways and potential drug-drug interactions.

-

Materials:

-

Pooled human liver microsomes (HLMs)

-

This compound and trimegestone reference standards

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile or methanol for quenching the reaction

-

LC-MS/MS system

-

-

Incubation Procedure:

-

A typical incubation mixture contains HLMs (e.g., 0.5 mg/mL protein concentration), the substrate (this compound or trimegestone, e.g., 1 µM), and phosphate buffer in a final volume of, for instance, 200 µL.

-

The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes).

-

The reaction is initiated by adding the NADPH regenerating system.

-

Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

The reaction is terminated by adding an equal volume of cold acetonitrile or methanol containing an internal standard.

-

Samples are then centrifuged to precipitate proteins, and the supernatant is collected for analysis.

-

-

Analysis:

-

The formation of metabolites (trimegestone from this compound, and hydroxylated metabolites from trimegestone) is monitored using a validated LC-MS/MS method.

-

LC-MS/MS Analysis of this compound and Trimegestone in Plasma

This method is essential for quantifying the concentrations of the parent drug and its metabolite in biological matrices.

-

Sample Preparation:

-

Protein Precipitation: A simple and common method where a small volume of plasma (e.g., 100 µL) is mixed with a larger volume of a cold organic solvent like acetonitrile or methanol (e.g., 300 µL) containing an internal standard (e.g., a deuterated analog of the analyte). The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The clear supernatant is then transferred for analysis.

-

Liquid-Liquid Extraction (LLE): Plasma samples are mixed with an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate). The analytes partition into the organic layer, which is then separated, evaporated to dryness, and the residue reconstituted in the mobile phase for injection.

-

Solid-Phase Extraction (SPE): This technique provides a cleaner extract. The plasma sample is loaded onto a solid-phase cartridge. Interfering substances are washed away, and the analytes of interest are then eluted with a suitable solvent. The eluate is evaporated and reconstituted for analysis.

-

-

Chromatographic and Mass Spectrometric Conditions:

-

Chromatography: A reverse-phase C18 column is typically used with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium formate to improve peak shape and ionization.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is commonly used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound, trimegestone, and the internal standard are monitored.

-

Experimental Workflow

Signaling Pathway of Trimegestone

As a potent progestogen, trimegestone exerts its effects by binding to and activating the progesterone receptor (PR). The PR is a nuclear receptor that, upon ligand binding, acts as a transcription factor to regulate the expression of target genes.

Conclusion

This compound functions as an efficient prodrug, rapidly and stereoselectively converting to the highly potent progestogen, trimegestone. Trimegestone exhibits favorable pharmacokinetic properties, including high oral bioavailability and a half-life that supports once-daily dosing. Its metabolism is primarily through hydroxylation and sulfoconjugation. The pharmacological effects of trimegestone are mediated through the activation of the progesterone receptor, leading to the regulation of gene expression and subsequent physiological responses. This technical guide provides a foundational understanding of the pharmacokinetic and metabolic characteristics of this compound and trimegestone, which is essential for their continued development and clinical use. Further research to fully elucidate the specific enzymes involved in its metabolism and to obtain more detailed pharmacokinetic data in diverse populations would be beneficial.

References

Methodological & Application

Application Notes and Protocols for Promegestone (R5020) in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Promegestone, also known as R5020, is a potent synthetic progestin widely utilized in cell culture experiments to investigate the roles of the progesterone receptor (PR). As a high-affinity PR agonist, it mimics the effects of the natural hormone progesterone, making it an invaluable tool for studying progesterone signaling in various physiological and pathological contexts, including cancer biology, reproductive health, and neurobiology.[1][2][3] Its primary mechanism involves binding to and activating progesterone receptors, which function as ligand-dependent transcription factors to regulate the expression of target genes.[4][5] This document provides detailed application notes and protocols for the effective use of this compound in in vitro cell culture studies.

Mechanism of Action

This compound exerts its biological effects primarily through its interaction with intracellular progesterone receptors (PR-A and PR-B), which are members of the nuclear receptor superfamily. The signaling pathways can be broadly categorized into genomic and non-genomic mechanisms.

-

Genomic Signaling (Classical Pathway): This is the primary mechanism of action. Upon binding this compound, the PR undergoes a conformational change, dissociates from chaperone proteins, dimerizes, and translocates to the nucleus. The PR dimer then binds to specific DNA sequences known as Progesterone Response Elements (PREs) in the promoter regions of target genes, recruiting co-activators or co-repressors to modulate gene transcription. This process results in changes to protein synthesis that mediate the cellular response.

-

Non-Genomic Signaling (Rapid Pathway): this compound can also trigger rapid cellular responses that do not require gene transcription. This can occur through PR localized to the cell membrane or cytoplasm. Activation of these extranuclear PRs can initiate rapid signaling cascades, such as the activation of Src kinase and the downstream Mitogen-Activated Protein Kinase (MAPK) pathway (RAS/RAF/MAPK). This non-genomic signaling can, in turn, influence the transcriptional activity of nuclear PR through phosphorylation.

Caption: Genomic and non-genomic signaling pathways of this compound.

Data Presentation: Effects of this compound in Cell Culture

The effects of this compound are highly context-dependent, varying with cell line, PR expression status, hormone concentration, and treatment duration.

| Cell Line | Concentration Range | Treatment Duration | Observed Effect | Citation(s) |

| T-47D (Breast Cancer) | 50 pM - 10 nM | 6 hours - 12 days | Stimulates growth at physiological concentrations; can inhibit proliferation at higher concentrations or with prolonged treatment. Potent anti-estrogenic effects. | |

| MCF-7 (Breast Cancer) | 5 µM | Not Specified | Decreased estradiol (E2) concentrations. | |

| MDA-MB-231 (Breast Cancer, PR-overexpressing) | Not Specified | Not Specified | Strongly inhibited tumor cell growth. | |

| TE85 (Osteosarcoma) | 1 pM - 10 nM | 4 days | Dose-dependent increase in [3H]thymidine incorporation (proliferation). | |

| Normal Human Osteoblasts | 1 pM - 10 nM | 6 days | Increased cell number. | |

| Human Granulosa Cells | Not Specified | 3 days | Inhibited proliferation and differentiation. | |

| Normal Human Breast Epithelial (HBE) cells | Not Specified | 7 days | Inhibited cell growth in the presence or absence of estradiol. |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Proper preparation and storage of this compound are critical for experimental reproducibility.

Materials:

-

This compound (R5020) powder

-

Dimethyl sulfoxide (DMSO), hygroscopic (use newly opened) or 100% Ethanol

-

Sterile, nuclease-free microcentrifuge tubes

Procedure:

-

Solvent Selection: this compound can be dissolved in DMSO or absolute ethanol. DMSO is often preferred for achieving higher stock concentrations.

-

Stock Solution (10 mM in DMSO):

-

Aseptically weigh the required amount of this compound powder. The molecular weight of this compound is 326.47 g/mol .

-

To prepare a 10 mM stock, dissolve 3.26 mg of this compound in 1 mL of high-quality DMSO.

-

Warming to 60°C and ultrasonic treatment may be required to fully dissolve the compound.

-

-

Stock Solution (1 mM in Ethanol):

-

To prepare a 1 mM stock solution, resuspend 1 mg in 3.06 mL of absolute ethanol.

-

-

Aliquoting and Storage:

-

Dispense the stock solution into small, single-use aliquots to avoid repeated freeze-thaw cycles.

-

Store DMSO stocks at -80°C for up to 6 months or at -20°C for up to 1 month.

-

Store ethanol stocks at -20°C.

-

Critical Note on Solvent Controls: When treating cells, always include a vehicle control group that receives the same final concentration of the solvent (DMSO or ethanol) as the experimental groups. The final solvent concentration in the culture medium should typically be kept below 0.1% to avoid toxicity.

Protocol 2: General Protocol for Cell Treatment

This protocol outlines the standard procedure for treating adherent cells with this compound.

Materials:

-

Cultured cells in appropriate flasks or plates

-

Complete growth medium (consider phenol red-free medium, as phenol red is estrogenic)

-

Serum-free medium

-

Stripped serum (e.g., Dextran-Coated Charcoal-treated FBS) to remove endogenous steroids

-

This compound stock solution

-

Vehicle (DMSO or ethanol)

Procedure:

-

Cell Seeding: Seed cells at an appropriate density in culture plates or flasks and allow them to attach and grow for 24 hours in their complete growth medium.

-

Hormone Starvation (Deprivation): To reduce the influence of hormones present in the serum, a starvation step is crucial.

-

Aspirate the complete growth medium.

-

Wash the cells once with sterile Phosphate-Buffered Saline (PBS).

-

Replace the medium with a medium containing charcoal-stripped serum (e.g., RPMI without phenol red + 10% DCC/FBS).

-

Incubate the cells for 48 hours under these hormone-deprived conditions. For some experiments, a further 24 hours in serum-free medium may be required.

-

-

Preparation of Treatment Medium:

-

On the day of treatment, thaw an aliquot of the this compound stock solution.

-

Prepare serial dilutions of the stock solution in the appropriate cell culture medium (e.g., serum-free or stripped-serum medium) to achieve the desired final concentrations (e.g., 50 pM, 1 nM, 10 nM).

-

Prepare a vehicle control medium containing the same final concentration of DMSO or ethanol as the highest this compound concentration group.

-

-

Cell Treatment:

-

Aspirate the starvation medium from the cells.

-

Add the prepared treatment or vehicle control media to the respective wells/flasks.

-

Return the cells to the incubator for the desired treatment period (e.g., 6 hours for gene expression analysis, 24-96 hours for proliferation assays).

-

-

Downstream Analysis: Following incubation, cells can be harvested for various downstream assays, such as RNA extraction (for qPCR/RNA-seq), protein lysis (for Western blot), or cell viability/proliferation assays.

Caption: A typical workflow for in vitro cell culture experiments using this compound.

Protocol 3: Example Application - Cell Proliferation Assay in T-47D Cells

This protocol describes a common application of this compound: assessing its effect on the proliferation of PR-positive breast cancer cells.

Materials:

-

T-47D cells

-

RPMI-1640 medium without phenol red

-

Dextran-Coated Charcoal-treated Fetal Bovine Serum (DCC-FBS)

-

This compound and vehicle stock solutions

-

96-well cell culture plates

-

Reagents for a proliferation assay (e.g., BrdU incorporation kit or MTT/XTT assay kit)

-

Plate reader

Procedure:

-

Seeding: Seed T-47D cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of RPMI + 10% DCC-FBS.

-

Starvation: Incubate for 48 hours to ensure hormone deprivation.

-

Treatment:

-

Prepare treatment media in RPMI + 10% DCC-FBS with final this compound concentrations ranging from 10 pM to 10 nM. Include a vehicle control (e.g., 0.1% DMSO).

-

Replace the starvation medium with 100 µL of the appropriate treatment medium.

-

-

Incubation: Incubate the plate for 4 to 6 days.

-

Proliferation Measurement (BrdU Example):

-

Approximately 18-24 hours before the end of the incubation period, add BrdU labeling solution to each well according to the manufacturer's instructions.

-

At the end of the incubation, fix the cells, add the anti-BrdU antibody, and develop the colorimetric substrate.

-

Measure the absorbance on a microplate reader.

-

-

Data Analysis: Normalize the absorbance readings of the this compound-treated wells to the vehicle control wells to determine the relative change in cell proliferation. Plot the results as a dose-response curve.

References

Application Notes: Promegestone (R-5020) in T47D Breast Cancer Cells

Introduction

Promegestone, also known as R-5020, is a synthetic progestin that serves as a potent and specific agonist for the progesterone receptor (PR). In the context of breast cancer research, the T47D cell line, which is rich in progesterone receptors, is a widely used model to investigate the effects of progestins on tumor cell biology. The cellular response to this compound in T47D cells is complex and dose-dependent, with low concentrations generally promoting cell proliferation and higher concentrations exhibiting inhibitory or anti-estrogenic effects. These characteristics make this compound a valuable tool for studying PR signaling and its role in breast cancer progression.

Mechanism of Action

This compound exerts its effects primarily through binding to and activating the progesterone receptor. This interaction initiates a cascade of signaling events that can be broadly categorized into genomic and non-genomic pathways.

-

Genomic Pathway: Upon ligand binding, the progesterone receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. In the nucleus, it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription. This leads to changes in the expression of genes involved in cell cycle regulation, apoptosis, and cell differentiation.

-

Non-Genomic Pathway: this compound can also initiate rapid signaling events from the cell membrane. This involves the activation of membrane-associated PRs, which can couple to and activate intracellular signaling cascades, most notably the MAPK/ERK pathway. Activation of this pathway can, in turn, phosphorylate and modulate the activity of various downstream effectors, including nuclear PR itself, contributing to the overall cellular response.[1][2]

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound (R-5020) on T47D cell proliferation and gene expression.

Table 1: Effect of this compound (R-5020) on T47D Cell Proliferation (BrdU Incorporation Assay)

| R-5020 Concentration | Treatment Duration | Fold Change in BrdU Incorporation (Mean ± SD) | Reference |

| 10 pM | 24 hours | Not specified | [2] |

| 25 pM | 24 hours | Not specified | [2] |

| 50 pM | 24 hours | Significant increase | [2] |

| 100 pM | 24 hours | Significant increase | |

| 1 nM | 24 hours | Significant increase | |

| 10 nM | 24 hours | Significant increase |

Table 2: Effect of this compound (R-5020) on Cell Cycle Distribution in T47D Cells (% of cells in S phase)

| R-5020 Concentration | Treatment Duration | % of Cells in S Phase (Mean ± SD) | Reference |

| 10 pM | 24 hours | Not specified | |

| 50 pM | 24 hours | Significant increase | |

| 100 pM | 24 hours | Significant increase | |

| 1 nM | 24 hours | Significant increase | |

| 10 nM | 24 hours | Significant increase |

Table 3: Regulation of Gene Expression by this compound (R-5020) in T47D Cells (RNA-Seq)

| R-5020 Concentration | Treatment Duration | Number of Upregulated Genes | Number of Downregulated Genes | Reference |

| 50 pM | 6 hours | 916 | 784 | |

| 10 nM | 6 hours | 2269 | 2120 |

Experimental Protocols

Herein are detailed protocols for key experiments to study the effects of this compound (R-5020) on T47D breast cancer cells.

T47D Cell Culture Protocol

This protocol outlines the standard procedure for maintaining and passaging T47D cells.

Materials:

-

T47D cells

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

0.25% Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks (T-75)

-

Incubator (37°C, 5% CO2)

Procedure:

-

Media Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Maintenance: Culture T47D cells in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO2.

-

Passaging:

-

When cells reach 80-90% confluency, aspirate the old medium.

-

Wash the cell monolayer once with sterile PBS.

-

Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 5-10 minutes at 37°C, or until cells detach.

-

Neutralize the trypsin by adding 7-8 mL of complete growth medium.

-

Gently pipette the cell suspension up and down to create a single-cell suspension.

-

Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 split ratio) to a new T-75 flask containing fresh complete growth medium.

-

Return the flask to the incubator. Change the medium every 2-3 days.

-

Cell Proliferation (BrdU) Assay

This protocol describes how to measure DNA synthesis as an indicator of cell proliferation using a BrdU incorporation assay.

Materials:

-

T47D cells

-

96-well cell culture plates

-

Hormone-depleted medium (phenol red-free RPMI-1640 with 5% charcoal-stripped FBS)

-

This compound (R-5020) stock solution (in ethanol or DMSO)

-

BrdU Labeling Reagent (e.g., from a commercial kit)

-

FixDenat solution

-

Anti-BrdU-POD antibody

-

Substrate solution (e.g., TMB)

-

Stop solution (e.g., 1M H2SO4)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed T47D cells in a 96-well plate at a density of 5,000-10,000 cells per well in complete growth medium and allow them to attach overnight.

-

Hormone Starvation: Replace the medium with hormone-depleted medium and incubate for 24-48 hours to synchronize the cells.

-

Treatment: Treat the cells with various concentrations of this compound (R-5020) (e.g., 10 pM to 10 nM) or vehicle control for the desired duration (e.g., 24 hours).

-

BrdU Labeling: Add BrdU labeling reagent to each well and incubate for 2-4 hours at 37°C.

-

Fixation and Denaturation:

-

Remove the labeling medium.

-

Add FixDenat solution to each well and incubate for 30 minutes at room temperature.

-

-

Antibody Incubation:

-

Remove the FixDenat solution.

-

Add anti-BrdU-POD antibody solution to each well and incubate for 90 minutes at room temperature.

-

-

Washing: Wash the wells three times with PBS.

-

Substrate Reaction: Add the substrate solution to each well and incubate for 5-30 minutes at room temperature, or until color development is sufficient.

-

Stopping the Reaction: Add the stop solution to each well.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

Western Blotting for PR and p53

This protocol details the detection of Progesterone Receptor (PR) and p53 protein levels by Western blotting.

Materials:

-

T47D cells

-

6-well plates

-

This compound (R-5020)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-PR, anti-p53, anti-β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed T47D cells in 6-well plates and treat with this compound (R-5020) as required.

-

Wash cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against PR, p53, and a loading control (β-actin or GAPDH) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system. Down-regulation of PR and p53 has been observed with certain treatments in T47D cells.

Quantitative PCR (qPCR) for Cell Cycle Regulators

This protocol is for measuring the mRNA expression levels of cell cycle regulatory genes.

Materials:

-

T47D cells

-

This compound (R-5020)

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

qPCR primers for target genes (e.g., CCND1, E2F1) and a reference gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Procedure:

-

Cell Treatment and RNA Extraction:

-

Treat T47D cells with this compound (R-5020) for the desired time (e.g., 6 or 18 hours).

-

Extract total RNA from the cells using a commercial kit according to the manufacturer's instructions.

-

-

cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a cDNA synthesis kit.

-

qPCR Reaction:

-

Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers, and cDNA template.

-

Run the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene. R5020 has been shown to induce E2F1 mRNA levels.

Visualizations

Signaling Pathway

Caption: this compound (R-5020) signaling in T47D cells.

Experimental Workflow

Caption: Workflow for studying R-5020 effects in T47D cells.

References

Application of Promegestone in Endometrial Cell Lines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Promegestone (also known as R5020) is a potent synthetic progestin widely utilized in in-vitro research to investigate the molecular mechanisms of progesterone action in various tissues, including the endometrium. It is a high-affinity ligand for the progesterone receptor (PR), which exists in two main isoforms, PR-A and PR-B. In the context of endometrial cell lines, particularly those derived from endometrial cancer such as the Ishikawa and Hec-1-A cell lines, this compound serves as a critical tool to elucidate the role of progesterone signaling in regulating cell proliferation, differentiation, and apoptosis. Understanding the effects of this compound is paramount for developing novel therapeutic strategies for hormone-dependent gynecological disorders, including endometrial cancer and endometriosis.

Mechanism of Action

This compound exerts its biological effects primarily through binding to and activating progesterone receptors (PRs), which are ligand-activated transcription factors. Upon binding, the PR undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This interaction modulates the transcription of a wide array of genes involved in key cellular processes.

The two main isoforms of PR, PR-A and PR-B, can form homodimers (PR-A/PR-A, PR-B/PR-B) and heterodimers (PR-A/PR-B), each with distinct transcriptional activities.[1] Generally, PR-B is a stronger transcriptional activator, while PR-A can act as a transcriptional repressor of PR-B and other steroid hormone receptors.[2] The differential expression of PR-A and PR-B in endometrial cells can therefore lead to varied responses to this compound.

Recent studies have also highlighted the interplay between PR signaling and other critical pathways, such as the PI3K/Akt and MAPK pathways, which are often dysregulated in endometrial cancer.[3] this compound has been shown to modulate these pathways, adding another layer of complexity to its mechanism of action.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various parameters in endometrial cell lines as reported in the literature.

Table 1: Effect of this compound (R5020) on Cell Viability and Proliferation in Endometrial Cancer Cell Lines

| Cell Line | Concentration | Treatment Duration | Effect on Viability/Proliferation | Reference |

| Ishikawa | 0.1 - 1 µM | Not Specified | Marked decrease in cell growth | |

| Ishikawa (IK-90 subline) | 0.1 - 1 µM | Not Specified | Marked decrease in cell growth | |

| Ishikawa-Var I | Dose-dependent | ~2 weeks | Reduced doubling time from 44 to 35.6 h; increased cell densities by 2-3 times | |

| Ovarian and Endometrial Cancer Cells | Dose-dependent | Not Specified | Dose-dependent decrease in cell viability |

Table 2: Regulation of Gene and Protein Expression by this compound (R5020) in Endometrial Cells

| Cell Line | Concentration | Treatment Duration | Target Gene/Protein | Regulation | Reference |

| Ishikawa | 1 µM | 72 hours | Estrogen Receptor (ER) | Decreased intensity score from 31.1 to 14.6; decreased proportion of positive cells from 19.0% to 11.4% | |

| Rat Endometrial Cells | Not Specified | Not Specified | bcl-X mRNA | Increased total level; shifted ratio in favor of bcl-XL over bcl-XS | |

| MCF-7 and T-47D (Breast Cancer) | 5 x 10⁻⁶ M | Not Specified | Estradiol (E2) concentrations | Decreased by 2-3 times | |

| PRB-Ishikawa | Not Specified | Not Specified | Subset of PRB target genes | Upregulated in conjunction with Akt inhibitor (MK-2206) |

Signaling Pathways and Experimental Workflows

The following diagrams visualize key signaling pathways and experimental workflows related to the application of this compound in endometrial cell lines.

References

Application Notes and Protocols for In Vitro Progestational Activity of Promegestone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of in vitro assays to characterize the progestational activity of Promegestone (also known as R5020), a potent synthetic progestin. The protocols outlined below are essential for determining the binding affinity, potency, and efficacy of this compound and other progestogenic compounds.

Data Presentation: Quantitative Analysis of this compound's Progestational Activity

The following table summarizes the quantitative data for this compound from various in vitro assays, providing key parameters for assessing its progestational activity.

| Assay Type | Cell Line/System | Parameter | Value (nM) | Reference Compound |

| Receptor Binding Assay | Calf Uterus Cytosol | Kd | 5.6 | Progesterone |

| Transactivation Assay | HELN-hPR cells | EC50 | 0.33 | Progesterone |

| Transactivation Assay | U2OS-zfPR cells | EC50 | 1.93 | Progesterone |

| Alkaline Phosphatase Induction | T47D cells | EC50 | ~0.1 | Progesterone |

| Cell Proliferation Assay | T47D cells | EC50 | ~0.02 | Progesterone |

Core Experimental Protocols

Progesterone Receptor (PR) Competitive Binding Assay

This assay determines the affinity of this compound for the progesterone receptor by measuring its ability to compete with a radiolabeled progestin, such as [³H]-Promegestone.

Materials:

-

Test compound (this compound)

-

Radiolabeled ligand ([³H]-Promegestone)

-

Progesterone Receptor source (e.g., calf uterus cytosol, breast cancer cell lysates)

-

Assay Buffer (e.g., Tris-HCl buffer with protease inhibitors)

-

Dextran-coated charcoal

-

Scintillation fluid and counter

Protocol:

-

Preparation of Receptor Cytosol: Homogenize tissue (e.g., calf uterus) or cells in ice-cold assay buffer. Centrifuge at high speed to obtain a cytosolic fraction containing the progesterone receptors.

-

Competitive Binding Incubation: In a series of tubes, incubate a fixed concentration of [³H]-Promegestone with increasing concentrations of unlabeled this compound and the receptor preparation. Include a control with no unlabeled competitor for total binding and a control with a large excess of unlabeled this compound for non-specific binding.

-

Incubation: Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Separation of Bound and Free Ligand: Add dextran-coated charcoal to adsorb the unbound [³H]-Promegestone. Centrifuge to pellet the charcoal.

-

Quantification: Transfer the supernatant containing the bound [³H]-Promegestone to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of unlabeled this compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC₅₀ value. The Kᵢ (inhibition constant) can then be calculated from the IC₅₀ value.

Progesterone Receptor Transactivation Assay (Luciferase Reporter Assay)

This cell-based assay measures the ability of this compound to activate the progesterone receptor, leading to the transcription of a reporter gene (luciferase).

Materials:

-

Mammalian cell line expressing the progesterone receptor (e.g., T47D, MCF-7, or engineered cell lines like HELN-hPR).

-

Reporter plasmid containing a progesterone response element (PRE) linked to a luciferase gene.

-

Transfection reagent.

-

Cell culture medium and supplements.

-

This compound.

-

Luciferase assay reagent.

-

Luminometer.

Protocol:

-

Cell Culture and Transfection: Culture the cells in appropriate media. Co-transfect the cells with the PRE-luciferase reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization).

-

Compound Treatment: After transfection, treat the cells with various concentrations of this compound or a vehicle control.

-

Incubation: Incubate the cells for 24-48 hours to allow for receptor activation and reporter gene expression.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Luciferase Assay: Add the luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer. If a dual-luciferase system is used, measure the activity of both luciferases sequentially.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC₅₀ value.

Alkaline Phosphatase Induction Assay in T47D Cells

This assay is a functional measure of progestational activity, where the induction of alkaline phosphatase enzyme activity in T47D breast cancer cells is quantified.[1][2]

Materials:

-

T47D human breast cancer cell line.

-

Cell culture medium (e.g., RPMI-1640) with supplements.

-

This compound.

-

Alkaline phosphatase substrate (e.g., p-nitrophenyl phosphate).

-

Cell lysis buffer.

-

Spectrophotometer.

Protocol:

-

Cell Seeding: Seed T47D cells in multi-well plates and allow them to attach and grow.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound or a vehicle control.

-

Incubation: Incubate the cells for 48-72 hours to allow for the induction of alkaline phosphatase.

-

Cell Lysis: Wash the cells with PBS and then lyse them.

-

Enzyme Assay: Add the alkaline phosphatase substrate to the cell lysates and incubate at 37°C.

-

Quantification: Measure the absorbance of the product (e.g., p-nitrophenol) at a specific wavelength (e.g., 405 nm) using a spectrophotometer.

-

Data Analysis: Normalize the absorbance values to the total protein concentration in each well. Plot the normalized enzyme activity against the logarithm of the this compound concentration to determine the EC₅₀ value.

Mandatory Visualizations

Caption: Progesterone Receptor Signaling Pathway.

Caption: Experimental Workflow for Transactivation Assay.

References

Animal Models for Studying Promegestone Effects: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Promegestone, also known as R5020, is a potent synthetic progestin widely utilized in research as a selective progesterone receptor (PR) agonist.[1][2] Its high binding affinity and stability make it a valuable tool for investigating the physiological and pharmacological effects mediated by progesterone receptors in various biological systems.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound in common animal models, focusing on its effects on parturition and neuroprotection.

I. Animal Models and Applications

A variety of animal models have been employed to study the diverse effects of this compound. The choice of model depends on the specific research question.

-

Mice (CD-1, C57BL/6): Extensively used for studying the effects of this compound on term and preterm labor, particularly in inflammation-induced models.[5]

-

Rats (Sprague-Dawley): Commonly used for investigating the neuroprotective effects of progestins in models of spinal cord injury (SCI) and other central nervous system disorders.

-

Rabbits: Historically used for progesterone receptor binding affinity studies.

-

Guinea Pigs: Utilized in studies of reproductive behavior and the mechanisms of progestin action.

II. Quantitative Data

The following tables summarize key quantitative parameters for this compound (R5020) from various studies.

Table 1: Effective Doses of this compound in Mice

| Application | Animal Model | Dose | Route of Administration | Observed Effect | Reference |

| Delay of Term Labor | CD-1 Mice | 0.2 mg/dam | Subcutaneous | Prevention of term parturition and prolongation of gestation. | |

| Prevention of Preterm Labor (LPS-induced) | CD-1 Mice | 0.2 mg/dam/day | Subcutaneous | 100% blockage of preterm birth. |

Table 2: Progesterone Receptor Binding Affinity of this compound (R5020)

| Species | Tissue | Receptor Type | Binding Affinity (Kd) | Relative Binding Affinity (Compared to Progesterone) | Reference |

| Rat | Thymus Cytosol | Progesterone Receptor | ≤ 1 nM | R5020 > Progesterone | |

| Rat | Ovary Cytosol | Progesterone Receptor | 4 nM | R5020 > Progesterone | |

| Calf | Uterine Cytosol | Progesterone Receptor | 5.6 nM | Not specified |

Note: Comprehensive pharmacokinetic data for this compound in these specific animal models is limited in the public domain. Most available data focuses on progesterone.

III. Experimental Protocols

A. Protocol for Delaying Parturition in Mice

This protocol is adapted from studies investigating the effect of this compound on term and inflammation-induced preterm labor in mice.

1. Animal Model:

-

Timed-pregnant CD-1 mice.

2. Materials:

-

This compound (R5020)

-

Vehicle: Corn oil and ethanol

-

Lipopolysaccharide (LPS) from E. coli (for preterm labor model)

-

Sterile saline

-

Syringes and needles for subcutaneous and intraperitoneal injections

3. This compound Solution Preparation:

-

Prepare a stock solution of this compound in ethanol.

-

For administration, dilute the stock solution in corn oil to a final concentration of 2 mg/mL (assuming a 100 µL injection volume for a 0.2 mg dose). The final vehicle should be a mixture of corn oil and ethanol.

4. Experimental Procedure:

a) Term Labor Model:

-

On gestational days 15, 16, and 17, administer 0.2 mg of this compound per dam (0.1 mL of a 2 mg/mL solution) via subcutaneous injection.

-

A control group should receive vehicle injections following the same schedule.

-

Monitor the mice for the onset of labor and record the time of delivery.

b) LPS-Induced Preterm Labor Model:

-

Administer 0.2 mg of this compound per dam subcutaneously on gestational days 15, 16, and 17.

-

On gestational day 16, 24 hours after the first this compound injection and immediately after the second, induce preterm labor by administering 50 µg of LPS per mouse via intraperitoneal injection.

-

Control groups should include:

-

Vehicle + Saline

-

Vehicle + LPS

-

This compound + Saline

-

-

Monitor the mice for signs of preterm labor and record the incidence and timing of delivery.

5. Endpoint Analysis:

-

Record gestation length and litter size.

-

Collect maternal and fetal tissues for analysis of inflammatory markers (e.g., cytokines) and pro-contractile proteins using techniques like real-time PCR, multiplex immunoassay, and immunoblotting.

Experimental Workflow for Parturition Study

Caption: Workflow for studying this compound's effect on parturition.

B. Protocol for Neuroprotection Study in a Rat Spinal Cord Injury (SCI) Model

This protocol is a generalized framework based on studies of progesterone in rat SCI models, which can be adapted for this compound.

1. Animal Model:

-

Adult male Sprague-Dawley rats.

2. Materials:

-

This compound (R5020)

-

Vehicle (e.g., Dimethyl sulfoxide - DMSO, or oil-based)

-

Anesthetics (e.g., isoflurane, ketamine/xylazine)

-

Surgical instruments

-

Spinal cord impactor device (e.g., NYU impactor)

-

Suturing materials

-

Post-operative care supplies (e.g., antibiotics, analgesics, bladder expression supplies)

3. This compound Solution Preparation:

-

Dissolve this compound in the chosen vehicle to the desired concentration. Doses for progesterone in similar models range from 4 to 16 mg/kg, and an equivalent effective dose for this compound would need to be determined empirically.

4. Experimental Procedure:

-

Anesthetize the rat and perform a laminectomy at the desired thoracic level (e.g., T9-T10) to expose the spinal cord.

-

Induce a standardized contusion injury using a spinal cord impactor.

-

Administer the first dose of this compound or vehicle immediately after the injury (e.g., via intraperitoneal or subcutaneous injection).

-

Continue treatment for a predetermined period (e.g., daily for 3-5 days).

-

Provide comprehensive post-operative care, including manual bladder expression, hydration, and monitoring for signs of distress.

5. Endpoint Analysis:

-

Behavioral Assessment: Evaluate locomotor recovery weekly for several weeks using a standardized scale such as the Basso, Beattie, Bresnahan (BBB) locomotor rating scale.

-

Histological Analysis: At the end of the study, perfuse the animals and collect the spinal cord tissue. Analyze the lesion size, white matter sparing, and cellular responses (e.g., inflammation, apoptosis, myelination) using histological and immunohistochemical techniques.

-

Molecular Analysis: Assess the expression of neurotrophic factors (e.g., BDNF), their receptors, and other relevant markers in the spinal cord tissue using methods like RT-PCR and Western blotting.

Experimental Workflow for SCI Neuroprotection Study

Caption: Workflow for SCI neuroprotection study with this compound.

IV. Signaling Pathways

This compound exerts its effects primarily through the activation of progesterone receptors (PRs). This activation triggers both classical genomic and non-classical, rapid signaling pathways.

A. Classical Genomic Pathway

In the classical pathway, this compound binds to intracellular PRs, which then dimerize, translocate to the nucleus, and bind to progesterone response elements (PREs) on target genes, thereby regulating their transcription. This genomic mechanism is responsible for many of the long-term effects of progestins.

B. Non-Classical Signaling Pathways

This compound can also initiate rapid, non-genomic signaling cascades. This often involves a subpopulation of PRs located at the cell membrane or in the cytoplasm. These pathways can modulate cellular function within minutes and can also influence gene expression. Key non-classical pathways activated by progestins like this compound include:

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: Activation of the Src/Ras/Raf/MEK/ERK cascade.

-

PI3K/Akt Pathway: Activation of phosphatidylinositol 3-kinase and its downstream effector Akt.